molecular formula C13H11Cl2N3O3S B4393933 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4393933
M. Wt: 360.2 g/mol
InChI Key: JBZGYIFAHVRTOI-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.

    Chlorination: Introduction of chlorine atoms at specific positions on the pyrimidine ring using chlorinating agents like thionyl chloride.

    Sulfonylation: Addition of the ethylsulfonyl group using reagents like ethylsulfonyl chloride in the presence of a base.

    Amidation: Coupling of the chlorinated pyrimidine with 3-chloroaniline to form the final carboxamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce new functional groups at the chloro positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide
  • N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
  • 5-chloro-N-(3-bromophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and ethylsulfonyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZGYIFAHVRTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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